molecular formula C20H22O2 B8526772 4-(1,1-Dimethylethyl)benzylidene-4'-methoxyacetophenone

4-(1,1-Dimethylethyl)benzylidene-4'-methoxyacetophenone

Cat. No. B8526772
M. Wt: 294.4 g/mol
InChI Key: NEDCOCFMBGWGCE-UHFFFAOYSA-N
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Patent
US06278025B1

Procedure details

97.6 g (0.65 mol) of 4-methoxyacetophenone and 105.4 g (0.65 mol) of 4-(1,1-dimethylethyl)benzaldehyde were dissolved in 600 ml of methanol in a 1 1 round-bottom flask fitted with internal thermometer, reflux condenser and paddle stirrer. 20 g (0.05 mol) of 10% NaOH were then added at room temperature. The mixture was then stirred at 30° C. The crystals which formed were filtered off, washed with 50 ml of cold methanol and then dried under reduced pressure (150 mbar) at 75° C. Yield: 172 g (90% yield) of pale yellow crystals; m.p.: 114-116° C.; purity: >99%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].[CH3:12][C:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([CH3:15])[CH3:14].[OH-].[Na+]>CO>[CH3:15][C:13]([C:16]1[CH:17]=[CH:18][C:19]([CH:20]=[CH:1][C:2]([C:4]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:22][CH:23]=1)([CH3:12])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
105.4 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with internal thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and paddle stirrer
CUSTOM
Type
CUSTOM
Details
The crystals which formed
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 50 ml of cold methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (150 mbar) at 75° C

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=CC(=O)C2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06278025B1

Procedure details

97.6 g (0.65 mol) of 4-methoxyacetophenone and 105.4 g (0.65 mol) of 4-(1,1-dimethylethyl)benzaldehyde were dissolved in 600 ml of methanol in a 1 1 round-bottom flask fitted with internal thermometer, reflux condenser and paddle stirrer. 20 g (0.05 mol) of 10% NaOH were then added at room temperature. The mixture was then stirred at 30° C. The crystals which formed were filtered off, washed with 50 ml of cold methanol and then dried under reduced pressure (150 mbar) at 75° C. Yield: 172 g (90% yield) of pale yellow crystals; m.p.: 114-116° C.; purity: >99%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].[CH3:12][C:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([CH3:15])[CH3:14].[OH-].[Na+]>CO>[CH3:15][C:13]([C:16]1[CH:17]=[CH:18][C:19]([CH:20]=[CH:1][C:2]([C:4]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=2)=[O:3])=[CH:22][CH:23]=1)([CH3:12])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
105.4 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with internal thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and paddle stirrer
CUSTOM
Type
CUSTOM
Details
The crystals which formed
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with 50 ml of cold methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (150 mbar) at 75° C

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=CC(=O)C2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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